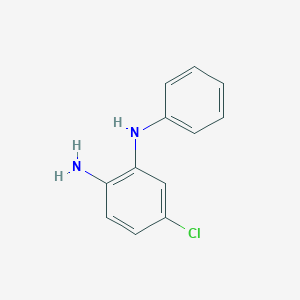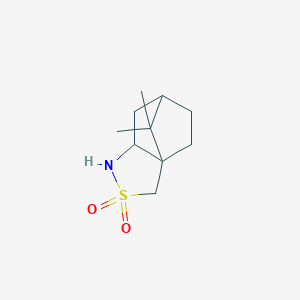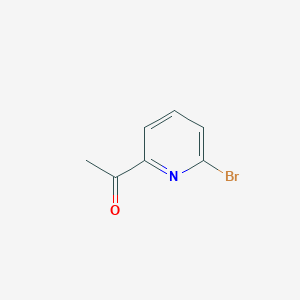
4-碘吡啶
描述
4-Iodopyridine is an organic compound with the chemical formula C₅H₄IN. It is one of the isomers of iodopyridine, characterized by the presence of an iodine atom at the fourth position of the pyridine ring. This compound is widely used in organic synthesis and serves as a valuable building block in various chemical reactions .
科学研究应用
4-Iodopyridine has numerous applications in scientific research:
作用机制
Target of Action
4-Iodopyridine is a highly halogenated heterocyclic compound Iodopyridines, in general, are known to be valuable building blocks in the production of multifunctional pyridine derivatives .
Mode of Action
Iodopyridines are known to interact with their targets through the iodine functional group . This interaction can lead to various changes in the target molecules, depending on the specific biochemical context.
Biochemical Pathways
For instance, 2-iodopyridine is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . Similarly, 3-iodopyridine is used in the synthesis of pyridine alkaloids .
Pharmacokinetics
The compound’s molecular weight is 20500 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its use as a building block in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a melting point of 94-99 °c . These properties could potentially influence its stability and efficacy under different environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Iodopyridine can be synthesized through several methods:
Diazotization-Sandmeyer Reaction: This method involves the diazotization of 4-aminopyridine followed by a Sandmeyer reaction with potassium iodide to yield 4-iodopyridine.
Halogen Exchange Reaction: Another approach involves the reaction of 4-chloropyridine hydrochloride with sodium iodide in acetonitrile.
Industrial Production Methods: Industrial production of 4-iodopyridine typically employs the diazotization-Sandmeyer reaction due to its efficiency and high yield. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
化学反应分析
Types of Reactions: 4-Iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-azidopyridine and 4-cyanopyridine.
Coupling Reactions: Products include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
相似化合物的比较
Uniqueness of 4-Iodopyridine: 4-Iodopyridine is unique due to its specific reactivity profile, which is influenced by the position of the iodine atom. This makes it particularly useful in certain coupling reactions and in the synthesis of specific organic compounds that require the iodine atom at the fourth position .
属性
IUPAC Name |
4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUPHDWSUGAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346082 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-87-2 | |
| Record name | 4-Iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-iodopyridine?
A1: 4-Iodopyridine has the molecular formula C5H4IN and a molecular weight of 205.01 g/mol. []
Q2: What are the key spectroscopic features of 4-iodopyridine?
A2: 4-Iodopyridine can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] Importantly, these methods help differentiate it from other iodopyridine isomers.
Q3: How does the iodine atom in 4-iodopyridine influence its reactivity?
A3: The iodine atom acts as a good leaving group, making 4-iodopyridine susceptible to nucleophilic substitution reactions. [, ] Additionally, it can participate in transition metal-catalyzed cross-coupling reactions like Sonogashira and Suzuki coupling. [, ]
Q4: Can you provide specific examples of how 4-iodopyridine is used in organic synthesis?
A4: 4-Iodopyridine is a precursor for:* Pyridyl-containing heterocycles: It is used to synthesize various biologically relevant heterocycles, including azaindoles, dideazapurines, and thieno-fused naphthyridines. [, , ] * 4-Substituted pyridines: It undergoes reactions with nucleophiles like (trifluoromethyl)copper to afford 4-substituted pyridines, valuable building blocks in medicinal chemistry. []* Coordination polymers: It can act as a ligand in the formation of coordination polymers with metal ions, leading to diverse supramolecular architectures. [, , ]
Q5: Does 4-iodopyridine participate in halogen bonding?
A5: Yes, the iodine atom in 4-iodopyridine can act as a halogen bond donor. This has been exploited to engineer crystal structures with specific intermolecular interactions. [, , , ]
Q6: Can 4-iodopyridine be used in metalation reactions?
A6: Yes, 4-iodopyridine undergoes ortho-directed lithiation with LDA at low temperatures, enabling the synthesis of various polysubstituted pyridines. [, ]
Q7: How does the reactivity of 4-iodopyridine compare to other halopyridines?
A7: The reactivity of halopyridines in nucleophilic aromatic substitution generally follows the trend F < Cl < Br < I. Therefore, 4-iodopyridine tends to be more reactive than its chloro- and bromo- counterparts. [, , , ]
Q8: Are there any specific challenges associated with using 4-iodopyridine in synthesis?
A8: One challenge can be the potential for side reactions due to the high reactivity of the iodine atom. Additionally, the synthesis of certain 4-iodopyridine derivatives might require multi-step procedures or harsh reaction conditions. [, ]
Q9: Has computational chemistry been employed to study 4-iodopyridine?
A9: Yes, computational methods such as DFT calculations have been used to investigate:* Halogen bonding interactions: These studies provide insights into the strength and directionality of halogen bonds involving 4-iodopyridine. [, ]* Electronic structure and properties: DFT calculations can predict molecular orbitals, electron density distribution, and spectroscopic properties of 4-iodopyridine. [, ]* Reaction mechanisms: Computational studies can elucidate reaction pathways and transition states involved in reactions of 4-iodopyridine, aiding in understanding its reactivity. []
Q10: What is the significance of using computational methods to study 4-iodopyridine?
A10: Computational chemistry offers valuable tools to:* Predict reactivity and selectivity: Before experimental synthesis, computational models can help predict the outcome of reactions involving 4-iodopyridine, guiding synthetic strategies. * Rationalize experimental observations: Computational results can support or refute proposed reaction mechanisms based on experimental findings.* Design new molecules and materials: Modeling allows for the virtual screening and design of novel 4-iodopyridine derivatives with tailored properties for specific applications.
Q11: Are there any known biological activities associated with 4-iodopyridine or its derivatives?
A11: While 4-iodopyridine itself might not have potent biological activity, its derivatives, such as certain azaindoles, exhibit a range of activities, including HIV-1 inhibition and acting as 5-HT6 antagonists. []
Q12: What is the significance of 4-iodopyridine in materials science?
A12: The ability of 4-iodopyridine to participate in halogen bonding makes it valuable in crystal engineering. This can potentially lead to the development of functional materials with tailored properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)











![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)
